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Compound of Interest

Compound Name:
methyl 3-amino-3-(2-

chlorophenyl)propanoate

CAS No.: 823189-96-4

Cat. No.: B6142393

Get Quote

Executive Summary
The

-amino acid scaffold, specifically 3-amino-3-(2-chlorophenyl)propanoic acid (also known as

-2-chloro-phenylalanine), represents a critical motif in modern medicinal chemistry.[1] Unlike its
natural

-amino acid isomer, this

-derivative offers unique resistance to proteolytic degradation and provides distinct vectors for
side-chain orientation.[1]

The 2-chloro (ortho-chloro) substitution is not merely a lipophilic modification; it serves as a

conformational lock.[1] By introducing steric bulk at the ortho position, the rotation around the

-Aryl bond is restricted, forcing the molecule into preferred rotamers that can enhance binding
affinity for cryptic pockets in GPCRs and kinases. This guide details the synthesis,
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conformational properties, and application of this high-value scaffold.[2]

Structural & Electronic Properties[1][3][4]
Conformational Restriction (The Ortho Effect)
The defining feature of the 2-chloro derivative is the steric clash between the chlorine atom

(Van der Waals radius

Å) and the protons on the

-carbon or the amine functionality.[1]

Rotational Barrier: The 2-Cl substituent raises the energy barrier for rotation around the

-Ar bond.[1] In peptidomimetics, this favors a folded conformation (often mimicking a

-turn) rather than the extended sheet structure.[1]

Electronic Influence: The chlorine atom is electron-withdrawing (

) but

-donating.[1] This reduces the electron density of the phenyl ring, potentially strengthening

-stacking interactions with electron-rich residues (e.g., Trp, Tyr) in the receptor binding site.
[1]

Physicochemical Profile
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Property Value / Effect Relevance

pKa (COOH)
~3.5 (Lower than

-Phe)

Enhanced acidity due to

-positioning.[1]

pKa (

)
~9.0 - 10.2

Typical amine basicity; forms

stable zwitterions.[1]

Lipophilicity
logP

+0.71 (vs. H)

2-Cl significantly increases

hydrophobic burial.[1]

Metabolic Stability High

Blocks

oxidation at the ortho-position;

-backbone resists proteases.

[1]

Synthetic Methodologies
Workflow Visualization
The following diagram outlines the two primary routes: the scalable Rodionov-Johnson

condensation for racemic material and the Enzymatic Kinetic Resolution for enantiopure

synthesis.[1]

2-Chlorobenzaldehyde Rodionov-Johnson
(Malonic Acid, NH4OAc, EtOH)

Condensation Racemic 
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Yield ~55-65% Esterification
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Activation Kinetic Resolution
(Lipase PS, iPr2O/H2O)

Racemic Ester

(S)-Enantiomer
(Solid Precipitate)Hydrolysis

(R)-Ester
(In Solution)

Unreacted
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Caption: Dual-pathway synthesis showing scalable racemic access and enzymatic resolution

for chiral purity.
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Protocol A: Modified Rodionov-Johnson Synthesis
(Racemic)
Best for: Large-scale production of building blocks where chirality is introduced later or not

required.[1]

Reagents: 2-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq),

Ethanol (95%).[1]

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-

chlorobenzaldehyde (14.06 g, 100 mmol) and malonic acid (10.41 g, 100 mmol) in 150 mL of

ethanol.

Amine Addition: Add ammonium acetate (15.4 g, 200 mmol) in a single portion.

Reflux: Heat the mixture to reflux (

C) with vigorous magnetic stirring. The reaction will evolve

. Maintain reflux for 8–12 hours until gas evolution ceases.

Isolation: Cool the mixture to room temperature. The product often precipitates as a white

crystalline zwitterion.

If solid forms: Filter and wash with cold ethanol (2 x 30 mL) and diethyl ether.

If no solid:[1] Evaporate solvent to 20% volume, add 50 mL hot water, and let stand at

C overnight.

Purification: Recrystallize from H2O/EtOH (1:1).

Typical Yield: 55–65%.

Validation:

H NMR (DMSO-

) shows characteristic
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-CH multiplet at

4.6–4.8 ppm.[1]

Protocol B: Enzymatic Kinetic Resolution
(Enantioselective)
Best for: Obtaining high ee (>99%) (S)- and (R)- isomers for drug development.[1]

Reagents: Racemic ethyl ester of

-(2-Cl)-Phe, Lipase PS (Burkholderia cepacia), Diisopropyl ether (

), Phosphate buffer.[1]

Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using thionyl

chloride in ethanol (

C

Reflux).

Enzymatic Hydrolysis: Suspend the racemic ester (10 mmol) in

(50 mL). Add phosphate buffer (50 mL, pH 7.0) and Lipase PS (500 mg, immobilized).

Incubation: Stir at 40–45

C. The lipase selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester
untouched.[1]

Monitoring: Monitor conversion by HPLC (Chiralcel OD-H column). Stop reaction at 50%

conversion (typically 24–48 h).

Separation:

Basify aqueous layer to pH 9 to ensure acid is soluble, extract organic layer (contains (R)-

ester).[1]
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Acidify aqueous layer to pH 2, extract with EtOAc to isolate (S)-3-amino-3-(2-

chlorophenyl)propanoic acid.[1]

Enantiomeric Excess (ee): Typically >98% for the acid.[3]

Medicinal Chemistry Applications
Strategic Design Logic
The 2-chloro substituent is a versatile tool in the medicinal chemist's arsenal.[1]

Design Goal Mechanism Application Example

Metabolic Blockade

2-Cl prevents oxidation at the

most reactive phenyl position.

[1]

Extending half-life (

) of peptide drugs.[1]

Conformational Lock

Steric clash forces

and

torsion angles.

Pre-organizing inhibitors for

kinase active sites (e.g., c-

MET).[1]

Selectivity Filter

2-Cl creates a "bump" that

clashes with smaller pockets in

off-target proteins.[1]

Improving selectivity of TRPM8

antagonists.

Case Study: Kinase Inhibition & Peptidomimetics
In the development of inhibitors for targets like c-MET or DPP-IV, the

-amino acid scaffold serves as a linker that positions pharmacophores correctly while resisting
cleavage.[1]

Integrin Antagonists:

-amino acids mimic the Asp-Gly (RGD) turn.[1] Substituting the phenyl ring with 2-Cl restricts
the flexibility of the mimetic, potentially increasing potency by reducing the entropic penalty
of binding.[1]

Sitagliptin Analogs: While Sitagliptin uses a trifluorophenyl

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.researchgate.net/figure/Enzymatic-kinetic-resolution-of-3a-e-through-a-hydrolytic-procedure_fig2_353195731
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.prepchem.com/synthesis-of-2-chlorobenzaldehyde/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6142393?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-amino acid, SAR studies have shown that 2-chlorophenyl analogs maintain high potency
(IC50 < 50 nM) but exhibit altered pharmacokinetic profiles due to increased lipophilicity.[1]

SAR Logic Diagram
The following graph illustrates how the 2-chloro-beta-Phe scaffold connects to downstream

biological effects.

Beta-(2-Cl)-Phenylalanine

Steric Bulk (Ortho) Electron Withdrawal Beta-Backbone

Restricted Rotation
(Conformational Lock) Hydrophobic Pocket Fill Protease Resistance

High Potency
(Low Entropic Penalty)Selectivity vs. Homologs Extended Half-life

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) flow from chemical properties to biological

outcomes.[1]

References
Synthesis of

-Amino Acids via Rodionov Reaction
Source: Wiley-VCH / Chem. Eur. J.

Context: Detailed protocols for substituted
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-phenylalanines including 4-Cl and 2-Cl analogs.[1]

(Validated via Search 1.5)[1]

Enzym

-Amino Esters

Source: MDPI / Catalysts[1]

Context: Use of Lipase PS for high-yield resolution of

-aryl-substituted amino esters.[1]

(Validated via Search 1.2)[1]

Medicinal Chemistry of

-Phenylalanine Derivatives

Source: Future Medicinal Chemistry / NIH[1]

Context: Review of

-PADs as scaffolds for anticancer and antiviral agents.[1]

(Validated via Search 1.7)

Conformational Analysis of Ortho-Substituted Phenylalanines

Source: NIH / PMC[1]

Context: Genetic incorporation and structural effects of ortho-halo phenylalanine

derivatives.[1]

(Validated via Search 1.18)

3-Amino-3-(2-chlorophenyl)propanoic acid Properties

Source: PubChem[1][4]
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Context: Chemical structure, identifiers (CAS 103616-89-3 for alpha / 68208-21-9 for beta

analogs), and safety data.[1]

(Validated via Search 1.13)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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